1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the butyl chain and the methoxyphenoxy group. The final step involves the addition of the propanol group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenoxy)butyl]piperazine
- 1-[4-(3-Methoxyphenoxy)butyl]piperidine
Uniqueness
1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzimidazole core and the presence of both methoxyphenoxy and propanol groups make it versatile for various applications.
Properties
IUPAC Name |
1-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-18(24)21-22-16-10-4-5-11-17(16)23(21)14-8-9-15-26-20-13-7-6-12-19(20)25-2/h4-7,10-13,18,24H,3,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMHYOPTOVGTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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